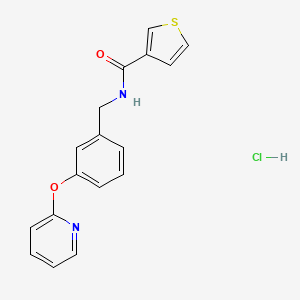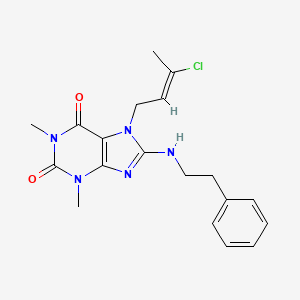
Clozapine N-oxide dihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Clozapine N-oxide (hydrochloride) is a synthetic compound primarily used in biomedical research. It is known for its role as a ligand to activate Designer Receptors Exclusively Activated by Designer Drugs (DREADD) receptors. Initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine, which can bind to various serotonergic, dopaminergic, and adrenergic receptors within the brain .
Scientific Research Applications
Clozapine N-oxide (hydrochloride) is widely used in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is in chemogenetics, where it is used to activate DREADD receptors. This allows researchers to selectively modulate neuronal activity in vivo, providing valuable insights into neural circuits and behavior . Additionally, it is used in studies related to respiratory physiology, behavioral testing, and pharmacokinetics .
Mechanism of Action
Target of Action
Clozapine N-oxide dihydrochloride (CNO) is a synthetic drug that primarily targets G-protein-coupled receptors (GPCRs) . It serves as a synthetic ligand for engineered human muscarinic receptors . These receptors play a crucial role in transmitting signals from outside the cell into the cell, influencing cellular responses.
Mode of Action
CNO activates its target receptors, leading to a cascade of intracellular events . Although initially believed to be biologically inert, it has been shown to reverse metabolize in peripheral tissues to form clozapine . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain .
Biochemical Pathways
The activation of GPCRs by CNO triggers various biochemical pathways. The exact pathways affected depend on the specific type of GPCR activated. The common outcome is the initiation of a series of reactions that lead to changes in cell function .
Pharmacokinetics
CNO exhibits improved bioavailability, with 6 - 7-fold higher plasma concentration compared with CNO, and less conversion to clozapine in animal studies . This suggests that CNO can effectively reach its target receptors in the body. The conversion of CNO to clozapine also favors its passage through the blood-brain barrier .
Result of Action
The activation of GPCRs by CNO leads to various cellular responses, depending on the specific type of receptor activated and the cell type. For instance, in neurons, this can lead to changes in electrical activity, influencing neuronal communication .
Action Environment
The action, efficacy, and stability of CNO can be influenced by various environmental factors. For example, the presence of other drugs or substances in the body can affect the metabolism of CNO and its ability to reach its target receptors. Additionally, factors such as pH and temperature can influence the stability of CNO .
Safety and Hazards
Future Directions
Biochemical Analysis
Biochemical Properties
Clozapine N-oxide dihydrochloride interacts with various enzymes, proteins, and other biomolecules. It is known to bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This compound serves as a synthetic ligand for engineered human muscarinic receptors .
Cellular Effects
This compound has been shown to have significant effects on various types of cells and cellular processes. It influences cell function by binding to different receptors within the brain . It has been reported to alter sleep in laboratory mice, with a dose-dependent suppression of rapid eye movement (REM) sleep, changes in EEG spectral power during non-REM (NREM) sleep, and altered sleep architecture .
Molecular Mechanism
The molecular mechanism of action of this compound involves its conversion to clozapine in peripheral tissues . Clozapine can bind to a number of different serotonergic, dopaminergic, and adrenergic receptors within the brain . This binding can lead to enzyme inhibition or activation and changes in gene expression.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of this compound change over time. It has been shown that commonly used doses of this compound can alter sleep in wild-type male laboratory mice . These effects could arise from back-metabolism to clozapine or binding to endogenous neurotransmitter receptors .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. For instance, intraperitoneal injections of commonly used doses (1, 5, and 10 mg/kg) alter sleep in wild-type male laboratory mice .
Metabolic Pathways
This compound is involved in various metabolic pathways. It undergoes extensive hepatic metabolism with the main routes being demethylation to N-desmethylclozapine and oxidation to clozapine n-oxide .
Transport and Distribution
This compound is transported and distributed within cells and tissues. It has been shown not to enter the brain after administration . It is believed that this compound favors its passage through the blood-brain barrier .
Subcellular Localization
Given its ability to bind to various receptors within the brain, it is likely that it localizes to areas of the cell where these receptors are present .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Clozapine N-oxide (hydrochloride) involves the oxidation of clozapine. The process typically includes the use of oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid under controlled conditions. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to ensure the selective formation of the N-oxide .
Industrial Production Methods
Industrial production of Clozapine N-oxide (hydrochloride) follows similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity. The product is then purified using techniques such as recrystallization or chromatography .
Chemical Reactions Analysis
Types of Reactions
Clozapine N-oxide (hydrochloride) undergoes several types of chemical reactions, including:
Oxidation: The compound can be further oxidized to form various derivatives.
Reduction: It can be reduced back to clozapine under specific conditions.
Substitution: The compound can undergo substitution reactions, particularly at the nitrogen atom.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Various alkylating agents under basic conditions.
Major Products Formed
Oxidation: Higher oxidation states of the compound.
Reduction: Clozapine.
Substitution: Various substituted derivatives of Clozapine N-oxide.
Comparison with Similar Compounds
Similar Compounds
Compound 21 (C21): Another DREADD ligand with higher affinity and faster kinetics.
Deschloroclozapine (DCZ): Known for its more inert character and improved bioavailability
Uniqueness
Clozapine N-oxide (hydrochloride) is unique due to its ability to be reverse metabolized to clozapine, providing dual functionality in research applications. This characteristic allows it to be used in a wide range of studies, from chemogenetics to pharmacokinetics .
Properties
IUPAC Name |
3-chloro-6-(4-methyl-4-oxidopiperazin-4-ium-1-yl)-11H-benzo[b][1,4]benzodiazepine;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19ClN4O.2ClH/c1-23(24)10-8-22(9-11-23)18-14-4-2-3-5-15(14)20-16-7-6-13(19)12-17(16)21-18;;/h2-7,12,20H,8-11H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MBRGKRXDVKTUPT-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C[N+]1(CCN(CC1)C2=NC3=C(C=CC(=C3)Cl)NC4=CC=CC=C42)[O-].Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21Cl3N4O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
415.7 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![Tert-butyl [1-(3-methyl-1,2,4-oxadiazol-5-yl)cyclohexyl]carbamate](/img/structure/B2363109.png)












![ethyl 2-(2-((7-fluoro-1,1-dioxido-4H-benzo[e][1,2,4]thiadiazin-3-yl)thio)acetamido)acetate](/img/structure/B2363130.png)
